2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one is an organic compound that belongs to the class of benzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one typically involves the condensation of benzaldehyde with 2-aminothiophenol under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the benzothiazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-1,3-thiazolidin-4-one: Similar structure but with a thiazolidine ring.
2-Benzylidene-1,3-oxazolidin-4-one: Contains an oxazolidine ring instead of a benzothiazine ring.
Uniqueness
2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific ring structure and the presence of both benzylidene and benzothiazine moieties. This combination may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
55043-20-4 |
---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H11NOS/c17-15-14(10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)/b14-10- |
InChI Key |
DOQUSBFMNDTPGT-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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